Edoxaban tosylate monohydrate
CAS No.: 1229194-11-9
Cat. No.: VC21349752
Molecular Formula: C31H40ClN7O8S2
Molecular Weight: 738.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1229194-11-9 |
---|---|
Molecular Formula | C31H40ClN7O8S2 |
Molecular Weight | 738.3 g/mol |
IUPAC Name | N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid;hydrate |
Standard InChI | InChI=1S/C24H30ClN7O4S.C7H8O3S.H2O/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10);1H2/t13-,15-,17+;;/m0../s1 |
Standard InChI Key | PSMMNJNZVZZNOI-SJILXJHISA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O |
Appearance | Off-White Solid |
Melting Point | >255°C |
Chemical Properties
Chemical Structure and Identification
Edoxaban tosylate monohydrate possesses a molecular formula of C31H40ClN7O8S2 with a molecular weight of 738.3 g/mol . It is derived from the parent compound edoxaban (CID 10280735) combined with p-toluenesulfonic acid (tosylate) and one molecule of water . The compound is formally identified by CAS number 1229194-11-9 and is also known by various synonyms including edoxaban tosylate hydrate, Lixiana, and SAVAYSA .
Physical Characteristics
The compound exists as a solid at room temperature . As a Biopharmaceutics Classification System class IV compound, it exhibits both low solubility and poor permeability in Caco-2 cells . The anhydrous free-drug form of edoxaban has a molecular mass of 548.06, while the monohydrate tosylate salt has a molecular weight of 738.27 .
Solubility Profile
Pharmacokinetics
Distribution and Plasma Parameters
Clinical pharmacokinetic studies have yielded detailed parameters for edoxaban distribution and plasma characteristics. The steady-state volume of distribution is approximately 107 L . Table 1 summarizes the key pharmacokinetic parameters of edoxaban and its active metabolite M-4 based on study data.
Table 1: Pharmacokinetic Parameters of Edoxaban and M-4 Metabolite
Parameter | Edoxaban (N = 35) | M-4 (N = 35) |
---|---|---|
Cmax (ng/mL; oral) | 256 ± 87.7 | 18.0 ± 7.97 |
tmax (h; oral) | 1.02 [0.500–3.00] | 1.98 [1.48–4.00] |
AUC∞ (ng·h/mL; oral) | 1766 ± 435.3 | 128 ± 44.8 |
t1⁄2 (h; oral) | 11.5 ± 5.63 | 10.5 ± 5.18 |
CLR (L/h; oral) | 9.95 ± 2.32 | Not measured |
CL (L/h) | 21.8 ± 3.03 | NA |
Vz (L) | 205 ± 64.8 | NA |
Vss (L) | 107 ± 19.9 | NA |
F (%) | 63.1 ± 12.5 | NA |
Data presented as mean ± standard deviation, except for tmax which is presented as median [range]
Metabolism and Elimination
Edoxaban undergoes minimal metabolism, with its main active metabolite formed via hydrolysis by carboxyesterase 1 . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing up to doses of 120 mg . Total clearance is approximately 22 L/h, with renal clearance accounting for approximately 50% of total clearance. The remaining elimination occurs through metabolism and biliary secretion . This balanced elimination profile through multiple pathways contributes to the predictable pharmacokinetics of edoxaban.
Dose and Time Dependency
Pharmacodynamics
Mechanism of Action
Edoxaban tosylate monohydrate functions as a selective factor Xa inhibitor with an inhibition constant (Ki) of 0.561 nM for free FXa and 2.98 nM for prothrombinase . Importantly, it demonstrates >10,000-fold selectivity for FXa over thrombin and factor IXa (FIXa), highlighting its specificity in the coagulation cascade . By inhibiting factor Xa, edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombin-mediated activation of both coagulation factors and platelets, ultimately diminishing thrombus formation .
In Vitro Studies
Laboratory investigations have established the potent anticoagulant effects of edoxaban tosylate monohydrate in controlled environments. In human plasma, edoxaban doubles prothrombin time at a concentration of 0.256 μM and activates partial thromboplastin time at 0.508 μM . Assays measuring the anti-FXa activity of edoxaban typically involve the addition of FXa to a mixture of edoxaban and a chromogenic substrate (S-2222) in an appropriate reaction buffer, with inhibition constants calculated using Lineweaver-Burk plots .
Clinical Applications
Therapeutic Uses
Edoxaban tosylate monohydrate has received regulatory approval for several indications. It is primarily used for the treatment and prevention of deep vein thrombosis and pulmonary embolism . Additionally, edoxaban at a 30 mg dose is approved in Japan for the prevention of venous thromboembolism events in patients undergoing total knee replacement, total hip replacement, or hip fracture surgery, based on the results of three phase 3 clinical trials .
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